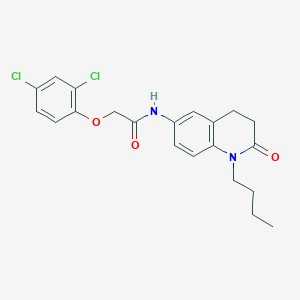

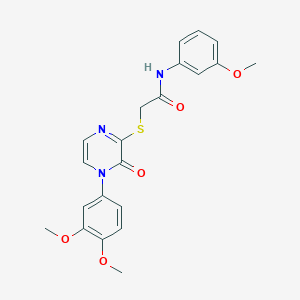

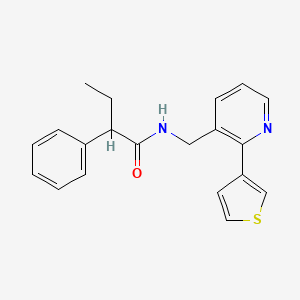

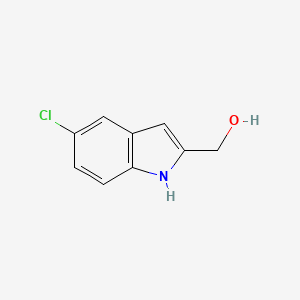

(5-chloro-1H-indol-2-yl)methanol

Übersicht

Beschreibung

(5-Chloro-1H-indol-2-yl)methanol, also known as 5-chloroindole-2-methanol, is a synthetic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The molecule has also been used in laboratory experiments to study the mechanism of action of certain drugs and to investigate the biochemical and physiological effects of various compounds.

Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Indole derivatives have been explored for their potential as antiviral agents . Compounds structurally related to (5-chloro-1H-indol-2-yl)methanol have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . The chloro and methanol groups on the indole scaffold can be modified to enhance the compound’s selectivity and potency against viral targets.

Anticancer Research

The indole core is present in many compounds with anticancer properties . Derivatives of (5-chloro-1H-indol-2-yl)methanol have been synthesized and tested for their antiproliferative effects on various cancer cell lines, including cervical carcinoma and leukemia . These compounds can act as lead structures for the development of new cancer therapies.

Antimicrobial Applications

Indole derivatives exhibit antimicrobial activities , making them valuable in the search for new antibiotics . The structural flexibility of (5-chloro-1H-indol-2-yl)methanol allows for the synthesis of diverse scaffolds that can be screened for efficacy against resistant bacterial strains.

Anti-inflammatory and Analgesic Uses

The biological activities of indole derivatives extend to anti-inflammatory and analgesic effects. By modifying the (5-chloro-1H-indol-2-yl)methanol structure, researchers can develop compounds that may reduce inflammation or serve as pain relievers .

Drug Development

Indole derivatives, including those related to (5-chloro-1H-indol-2-yl)methanol, are often used as building blocks in drug development . They are known to bind with high affinity to multiple receptors, which is beneficial in creating drugs with specific target interactions .

Organic Synthesis

In organic synthesis , (5-chloro-1H-indol-2-yl)methanol can be used as a precursor or intermediate for constructing complex molecules. Its indole ring can undergo various reactions, such as electrophilic substitutions, to create new compounds with potential industrial applications .

Agricultural Chemistry

Indole derivatives play a role in agricultural chemistry as plant growth regulators. Analogues of (5-chloro-1H-indol-2-yl)methanol could be synthesized to mimic natural plant hormones, influencing growth and development in crops .

Neuropharmacology

Lastly, in the field of neuropharmacology , indole-based compounds are investigated for their effects on the central nervous system. (5-chloro-1H-indol-2-yl)methanol derivatives could contribute to the discovery of new treatments for neurological disorders due to their interaction with neurotransmitter receptors .

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWBLLVBNCUCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-chloro-1H-indol-2-yl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

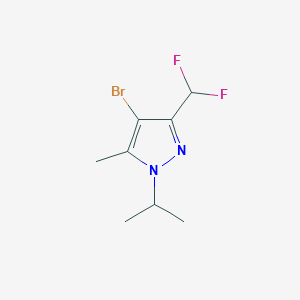

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)